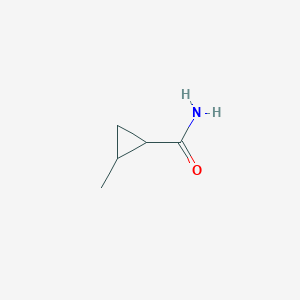

2-Methylcyclopropanecarboxamide

説明

2-Methylcyclopropanecarboxamide is a cyclopropane derivative characterized by a methyl group attached to the cyclopropane ring and a carboxamide functional group. Its rigid cyclopropane ring confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of neuromodulators. For instance, derivatives of this compound have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders such as anxiety and Alzheimer’s disease .

Structure

3D Structure

特性

IUPAC Name |

2-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJUPRFXIMWVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306706 | |

| Record name | 2-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-58-1 | |

| Record name | NSC179405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Methylcyclopropanecarboxamide Analogs

Impact of Cyclopropane Rigidity vs. Flexible Rings

The strained cyclopropane ring in 2-methylcyclopropanecarboxamide enhances binding affinity to mGlu5 compared to flexible cyclohexyl analogs. For example, REF 63 () highlights a cyclopropane derivative with an IC₅₀ < 100 nM, whereas cyclohexyl-based compounds exhibit reduced potency (IC₅₀ > 1 µM). The rigidity of the cyclopropane ring likely stabilizes a bioactive conformation critical for receptor interaction .

Role of Functional Groups

- Hydroxymethyl and Isopropyl Groups : The (1R,3S)-hydroxymethyl derivative () demonstrates how polar substituents influence crystal packing and solubility. Its bond angles (e.g., C5—C1—C2—C6 = 123.5°) suggest steric effects that may limit membrane permeability compared to the parent compound.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。